Monalide

Description

Historical Context of Monalide in Chemical Science Research

The historical context of this compound in chemical science research is closely tied to its initial use, particularly in agricultural applications. As an anilide herbicide, early research likely focused on its synthesis and fundamental chemical characteristics relevant to its function in controlling unwanted vegetation google.com. The inclusion of this compound in lists of pesticides and agricultural chemicals in various documents suggests its establishment and study within this domain over time who.intiloencyclopaedia.orgepa.govgoogle.com. Research would have initially explored its interaction with target biological systems, though the scope here is limited to its chemical science aspects.

Evolution of Academic Research Perspectives on this compound

The academic research perspective on this compound has evolved beyond its initial application as a herbicide. With increased awareness of environmental persistence and the need for remediation, research expanded to investigate its fate in the environment. This evolution includes studies on its degradation pathways, such as enzymatic hydrolysis nih.govoup.com. The identification of enzymes capable of hydrolyzing this compound highlights a shift towards understanding its chemical lability and exploring bioremediation strategies nih.govoup.com. Furthermore, the need to monitor its presence in environmental samples, such as water, has driven the development of sensitive analytical techniques, including electrochemical methods mmu.ac.ukresearchgate.netorcid.org. This demonstrates a progression in academic inquiry from primary synthesis and application to environmental chemistry and analytical method development.

Contemporary Academic Significance of this compound Studies

Contemporary academic research on this compound holds significance in several areas of chemical science. Current studies continue to explore advanced methods for its detection in complex matrices, contributing to the field of analytical chemistry mmu.ac.ukresearchgate.netorcid.org. The development of electrochemical sensors, for instance, represents an ongoing effort to achieve sensitive and efficient detection of compounds like this compound in environmental samples mmu.ac.ukresearchgate.net. Research into the enzymatic degradation of this compound remains relevant for developing sustainable bioremediation approaches to mitigate potential environmental accumulation nih.govoup.com. These studies contribute to a broader understanding of how anilide compounds behave in the environment and how their chemical structures influence their susceptibility to degradation. Additionally, this compound's presence in studies related to polymer composite materials and their functionality suggests ongoing investigation into its interactions and stability within such systems google.com. Research also touches upon its potential involvement in late-stage functionalization in synthetic chemistry contexts unina.it.

Detailed research findings related to this compound's chemical properties and detection are available. For example, its molecular formula is C13H18ClNO, with a molecular weight of 239.74 g/mol nih.govuni.lu. Its XLogP3, a predicted logP value indicating lipophilicity, is 3.8 nih.govuni.lu. In the realm of analytical chemistry, electrochemical methods have been explored for this compound detection, with reported detection limits as low as 0.05 and 0.21 μM in certain studies mmu.ac.uk.

| Property | Value | Source |

| Molecular Formula | C13H18ClNO | nih.govuni.lu |

| Molecular Weight | 239.74 g/mol | nih.govuni.lu |

| XLogP3 (Predicted) | 3.8 | nih.govuni.lu |

Table: Selected Chemical Properties of this compound

Table: Selected Electrochemical Detection Limits for this compound

| Method | Sample Type | Detection Limit (μM) | Source |

| Modified glassy carbon electrode with nickel oxide nanoparticles | River, lake, and tap water | 0.05, 0.21 | mmu.ac.uk |

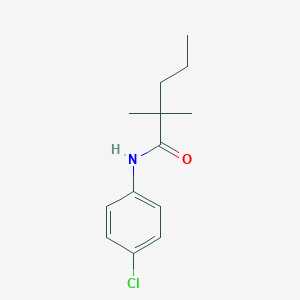

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(4-chlorophenyl)-2,2-dimethylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO/c1-4-9-13(2,3)12(16)15-11-7-5-10(14)6-8-11/h5-8H,4,9H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXGYBSNVFXBPNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C)C(=O)NC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0042163 | |

| Record name | Monalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7287-36-7 | |

| Record name | Monalide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7287-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monalide [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007287367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Monalide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.920 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONALIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PV4FMD17U4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Derivatization Strategies for Monalide

Established Methodologies for Monalide Synthesis

The synthesis of this compound primarily involves the formation of an anilide structure. This is typically achieved through reactions that couple the chlorophenyl moiety with a pentanamide (B147674) component.

Condensation Reactions in this compound Production

Condensation reactions are a fundamental class of chemical transformations where two molecules combine, often with the loss of a small molecule such as water or an alcohol wikipedia.org. These reactions are crucial in organic synthesis for forming new carbon-carbon or carbon-heteroatom bonds wikipedia.orgnumberanalytics.com. While the search results don't explicitly detail various condensation reactions specifically for this compound production beyond the primary method, condensation reactions in general are widely used in the synthesis of amides and anilides, which form the core structure of this compound wikipedia.org. The formation of a peptide bond, for instance, is a condensation reaction between amino acids wikipedia.orgresearchgate.net.

Specific Reaction Pathways for this compound Formation

The synthesis of this compound typically involves the reaction of 4-chlorobenzoyl chloride with 2,2-dimethylpentanamine smolecule.com. This process forms the anilide structure through a nucleophilic acyl substitution reaction smolecule.com.

The general reaction can be represented as:

4-chlorobenzoyl chloride + 2,2-dimethylpentanamine → N-(4-chlorophenyl)-2,2-dimethylpentanamide (this compound)

This reaction pathway results in the desired anilide structure smolecule.com. The purity and yield of the synthesized this compound can be improved through various purification techniques after the reaction smolecule.com.

Research into Novel this compound Analogues and Derivatives

Research into this compound analogues and derivatives involves modifying the core structure to explore altered properties, such as herbicidal activity or other potential applications.

Design Principles for Structural Modification

The design principles for structural modification of compounds like this compound often involve altering functional groups or the carbon skeleton to influence physical, chemical, or biological activities nih.govwiley.com. For anilide herbicides, modifications might focus on the aromatic ring or the amide side chain. While specific design principles for this compound derivatives are not extensively detailed in the provided results, general principles for designing analogues and derivatives of agrochemicals or biologically active compounds include considering the impact of structural changes on properties such as solubility, stability, and interaction with target sites nih.govwiley.commdpi.com. Studies on analogues of other compounds, such as monastrol, highlight the importance of skeleton modifications and the impact of different substituents on activity nih.govsums.ac.irnih.gov. Conformational design principles also play a role in influencing the biological activities of molecules nih.gov.

Exploration of Alternative Synthetic Routes

Exploring alternative synthetic routes for this compound analogues and derivatives is crucial for developing efficient and potentially more environmentally friendly synthesis methods googleapis.com. This can involve utilizing different starting materials, reaction conditions, or catalytic systems. While direct alternative routes specifically for this compound are not detailed, research on the synthesis of other derivatives, such as theophylline (B1681296) derivatives or dihydropyrimidine (B8664642) derivatives, illustrates the exploration of various synthetic strategies, including reactions with different reagents and in different solvent systems sums.ac.irgoogle.com. The patent literature also describes alternative synthesis routes for various herbicidally active compounds, often involving reactions between substituted aromatic or heterocyclic compounds and other organic reagents google.comgoogle.com.

Chemoinformatics and Retrosynthetic Analysis in this compound Synthesis Research

Chemoinformatics and retrosynthetic analysis are powerful computational tools used to aid in the design and planning of chemical synthesis eujournal.orgnih.govmdpi.comresearchgate.netunifi.it.

Chemoinformatics involves the application of informatics methods to solve chemical problems, including molecular design and synthesis design eujournal.orgmdpi.comresearchgate.net. It can assist in identifying potential new compounds and predicting their properties nih.govmdpi.com. In the context of this compound synthesis research, chemoinformatics tools could potentially be used to analyze the chemical space around the this compound structure, identify potential sites for modification, and predict the properties of novel analogues before their synthesis is attempted unifi.it.

Retrosynthetic analysis is a technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials scribd.comias.ac.in. This involves imaginary disconnections of bonds in the target molecule scribd.comias.ac.in. For this compound, retrosynthetic analysis would involve identifying potential precursor molecules that could be coupled to form the anilide structure. This systematic approach helps in identifying multiple possible synthetic routes and the necessary starting materials and reactions scribd.comias.ac.in. The power of retrosynthetic analysis lies in its ability to simplify complex target structures and explore various synthetic possibilities in a logical manner scribd.com.

The combination of chemoinformatics and retrosynthetic analysis can provide a fruitful synergy in the research and development of this compound and its derivatives, aiding in the design of novel structures and the planning of their efficient synthesis unifi.it.

Molecular Mechanisms and Cellular Targets of Monalide

Identification of Specific Molecular Targets and Interactions

Identifying the precise molecular targets with which Monalide interacts is key to fully understanding its mechanism of action.

This compound's known ability to inhibit cell division in plants suggests its interaction with components of the cell division machinery herts.ac.uksmolecule.com. Cell division in eukaryotic cells is a tightly regulated process involving a sequence of events controlled by various proteins, including cyclin-dependent kinases (CDKs) and cyclins nih.govwikipedia.orgkegg.jp. Checkpoints throughout the cell cycle ensure proper progression nih.govwikipedia.org. Inhibitors targeting components of these pathways, such as mitotic kinesins, can arrest cells in specific phases of the cell cycle nih.govd-nb.info. While this compound is indicated to inhibit cell division in plants, the specific molecular targets within the plant cell division pathways that this compound interacts with are not explicitly detailed in the provided search results. Research on other compounds that inhibit cell division, such as Monastrol which targets the mitotic kinesin Eg5, illustrates the type of molecular-level investigation conducted in this area nih.govd-nb.info.

Studies on Binding Affinity to Biological Macromolecules

Studies on the binding affinity of compounds to biological macromolecules are crucial for understanding their mechanism of action. Molecular recognition, the process by which biological macromolecules come together to form a complex, is characterized by binding affinity and specificity. nih.govnih.gov Computational techniques such as molecular dynamics simulations and docking studies are employed to predict the binding affinity of potential drug candidates to target proteins. frontiersin.org These methods help in understanding how a compound interacts with its target at an atomic level, which is essential for optimizing efficacy. frontiersin.org While general methods for studying binding affinity are well-established, specific detailed research findings regarding this compound's binding affinity to particular biological macromolecules were not prominently available in the search results.

This compound's Influence on Intracellular Signaling Pathways

Intracellular signaling pathways are critical for regulating various cellular functions, including growth, division, and metabolism. openaccessjournals.comnih.govresearchgate.net These pathways involve a complex network of molecules that transmit signals within the cell. nih.govresearchgate.net Dysregulation of these pathways can contribute to various diseases. openaccessjournals.comnih.gov

Examination of Specific Signaling Cascade Modulation (e.g., TOR pathways)

Research suggests that this compound may interfere with cell division in susceptible plants. smolecule.com The Target of Rapamycin (TOR) pathway is a highly conserved signaling cascade in eukaryotes that plays a central role in regulating cell growth, metabolism, and proliferation in response to nutrient availability and environmental cues. nih.govbiorxiv.orgsdbonline.orgfrontiersin.org In plants, the TOR pathway is known to integrate nutritional signals and modulate cell division and growth. biorxiv.orgmdpi.com TOR forms multiprotein complexes, such as TORC1 and TORC2, which regulate various downstream processes including protein translation, nutrient assimilation, autophagy, and cell cycle progression. biorxiv.orgsdbonline.orgfrontiersin.org While the TOR pathway is a known regulator of cell division, specific studies detailing this compound's direct modulation of this pathway were not found in the provided search results. However, given this compound's suggested interference with cell division, it is plausible that it could impact pathways like TOR, which are central to this process. Further research would be needed to confirm such a link.

Analysis of Cross-talk with Metabolic and Regulatory Networks

Cellular processes are governed by intricate networks of interactions between metabolic pathways and regulatory networks. mpg.deresearchgate.netnih.gov Metabolic networks have a modular architecture and are robust to perturbations, responding to biological stimuli and environmental conditions. mpg.denih.gov They interact with the transcriptome and proteome through metabolite-responsive macromolecules. mpg.denih.gov Cross-talk between metabolic and regulatory networks allows cells to coordinate diverse biological processes and adapt to changing conditions. mpg.denih.govmdpi.com For instance, metabolic shifts can play a regulatory role in processes like oxidative stress response and even cancer. mpg.denih.gov While the importance of this cross-talk is well-established, specific research detailing how this compound interacts with or influences these complex metabolic and regulatory networks was not available in the search results. Understanding such interactions would provide a more comprehensive picture of this compound's cellular effects beyond its impact on cell division.

Preclinical Research Models and Methodologies in Monalide Studies

Omics-Based Methodologies in Monalide Research

No data tables or detailed research findings regarding this compound could be generated for these sections.

Transcriptomics and Proteomics Applications

Transcriptomics, the study of the complete set of RNA transcripts, and proteomics, the large-scale study of proteins, are powerful tools for understanding how a chemical compound affects gene and protein expression within an organism. These technologies can provide critical insights into a compound's mode of action, off-target effects, and mechanisms of resistance.

A thorough search of existing research databases and scientific publications did not yield any specific studies detailing the transcriptomic or proteomic analysis of organisms, cells, or tissues exposed to this compound. Consequently, there is no available data on the differential gene expression or protein profiling in response to this specific herbicide. This information would be invaluable for a deeper understanding of its biological impact at the molecular level.

Metabolomics for Pathway Elucidation

Metabolomics involves the comprehensive analysis of small molecule metabolites in a biological system. In the context of a compound like this compound, metabolomics could be used to trace its metabolic breakdown pathways within an organism, identify its metabolic fingerprint, and understand its impact on endogenous metabolic pathways.

Similar to the findings for transcriptomics and proteomics, there is a notable absence of specific metabolomic studies focused on this compound. Research that would detail the metabolic pathways affected by this compound, or the elucidation of its degradation products through metabolomic footprinting, is not currently available in the scientific literature. Such studies would be crucial for assessing its environmental fate and the biochemical responses of target and non-target organisms.

Pharmacological and Biochemical Interaction Profiling of Monalide

Exploration of Broad-Spectrum Pharmacological Activities

While primarily recognized as a herbicide, some research indicates that Monalide and similar compounds can exhibit broader biological activities. For instance, studies on long-chain molecules with agro-bioactivities mention this compound as an important selective herbicide nih.govmdpi.com. The concept of broad-spectrum activity in the context of pesticides generally refers to their effectiveness against a wide range of pests or pathogens nih.govgoogle.comgoogle.com. Although this compound's primary application was herbicidal, the exploration of broad-spectrum activities for agrochemicals is an ongoing area of research, with some compounds showing efficacy against various fungi or insects nih.govgoogle.com. The mechanism of action for this compound involves inhibiting cell division in susceptible plants herts.ac.uk.

Detailed Biochemical Interaction Studies

Biochemical interaction studies aim to understand how a compound like this compound interacts with biological molecules, such as proteins or enzymes, at a molecular level mdpi.com.

Ligand-Target Interaction Analysis

Ligand-target interaction analysis focuses on identifying the specific biological targets that a compound binds to and the nature of these interactions researchgate.netfrontiersin.orgnih.gov. For this compound, as a herbicide that inhibits cell division, its primary targets would be involved in this cellular process in plants herts.ac.uk. Research on related anilide herbicides, such as propanil, has explored their interactions with enzymes like ester hydrolases, which can degrade these compounds nih.gov. A study investigating a bioremediation enzyme from Nocardioides sp. strain SG-4 G reported that this enzyme, MheI, exhibited substantial hydrolytic activity against anilide herbicides, including this compound nih.gov. This suggests that certain enzymes can interact with this compound, leading to its degradation nih.gov. Ligand-target interactions can be studied using various techniques, including mass spectrometry and computational methods like molecular docking and dynamics simulations researchgate.netfrontiersin.orgyoutube.com.

Investigation of Binding Kinetics and Thermodynamics

Structure-Activity Relationship (SAR) Analysis of this compound and its Derivatives

Structure-Activity Relationship (SAR) analysis explores how changes in the chemical structure of a compound affect its biological activity wikipedia.orgcollaborativedrug.comresearchgate.netnih.govmdpi.com. This analysis is crucial for understanding which parts of the molecule are essential for its activity and for designing new compounds with improved properties wikipedia.orgcollaborativedrug.com. For this compound, an anilide herbicide, SAR studies would investigate how modifications to the anilide moiety or the 2,2-dimethylpentanamide group influence its herbicidal efficacy and selectivity nih.govherts.ac.uk. While specific detailed SAR studies solely focused on this compound and its herbicidal activity were not extensively detailed in the search results, the principle of SAR is widely applied in pesticide and drug discovery to optimize activity and understand mechanisms wikipedia.orgcollaborativedrug.comresearchgate.net. For instance, studies on other long-chain molecules and pesticides have shown that the length and nature of alkyl chains or the presence and position of substituents can significantly impact biological activity mdpi.comwikipedia.orggoogle.com.

Advanced Analytical Methodologies for Monalide Research

Chromatographic and Spectrometric Techniques for Monalide Quantification and Identification

Chromatographic techniques, such as Gas Chromatography (GC) and Liquid Chromatography (LC), are powerful tools for separating this compound from other components in a sample matrix. When coupled with Mass Spectrometry (MS), these methods provide highly selective and sensitive detection and identification capabilities. GC-MS and LC-MS are widely used for the reliable quantitative determination of numerous endogenous and exogenous substances in various sample types. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is a well-established analytical technique particularly suited for the analysis of volatile and semi-volatile compounds. It offers excellent separation power and high-sensitivity detection. lcms.cz In GC-MS, a sample is vaporized and carried through a chromatographic column by an inert gas (the mobile phase). gentechscientific.com Compounds separate based on their boiling points and interaction with the stationary phase in the column. gentechscientific.com As compounds elute from the column, they enter the mass spectrometer, where they are ionized, and the resulting ions are separated and detected based on their mass-to-charge ratio (m/z). mdpi.com The characteristic mass spectrum of a compound serves as a fingerprint for its identification, and the intensity of the signals can be used for quantification. lcms.cz GC-MS has been used for the identification and quantification of small metabolites, typically those with molecular weights around 500 Daltons. mdpi.com Chemical derivatization is often employed to make less volatile metabolites suitable for GC analysis. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

LC-MS is a versatile technique suitable for analyzing a broader range of compounds, including those that are non-volatile or thermally unstable, making it complementary to GC-MS. gentechscientific.comnih.gov In LC-MS, a liquid mobile phase carries the sample through a stationary phase in a column. gentechscientific.com Separation occurs based on the compounds' interactions with both phases. gentechscientific.com The eluent from the LC column is then introduced into a mass spectrometer, typically via an interface that ionizes the analytes. europeanpharmaceuticalreview.com LC-MS is widely used in pharmaceutical and metabolite analyses. europeanpharmaceuticalreview.com It is particularly appropriate for high molecular weight plant metabolites and those with heat-labile or chemically unstable functional groups. mdpi.com LC-MS allows for the identification and quantification of hundreds to thousands of metabolites in complex biological samples. nih.gov The identification of compounds in LC-MS is often based on a combination of retention time and their mass spectral signature. frontiersin.org

LC-QTOF-MS for High-Throughput this compound Analysis

Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is a powerful high-resolution mass spectrometry technique that combines the separation capabilities of LC with the accurate mass measurement and fragmentation capabilities of QTOF-MS. This technique is particularly valuable for high-throughput screening and quantification of multiple analytes in complex matrices. mdpi.comresearchgate.net LC-QTOF-MS allows for both targeted quantification and simultaneous screening for untargeted compounds based on their accurate mass. mdpi.com The identification of pesticides, including compounds like this compound, using LC-QTOF-MS can be based on mass accuracy and chromatographic retention time. mdpi.com Guidelines often require multiple diagnostic ions with high mass accuracy and a narrow retention time tolerance for confident identification. mdpi.com LC-QTOF-MS methods have been developed and validated for the simultaneous screening and quantification of numerous pesticides in challenging sample types like green tea, demonstrating good quantitative and qualitative ability. mdpi.comresearchgate.netresearchgate.net The use of techniques like All Ions MS/MS acquisition in LC-QTOF-MS allows for the collection of full MS data for quantification and product ion spectra for identification in a single run, enhancing efficiency. researchgate.net

Development of Techniques for this compound Metabolite Detection

The study of metabolites is crucial for understanding the fate and behavior of compounds like this compound in biological and environmental systems. Developing analytical techniques for the detection of this compound metabolites presents specific challenges due to their potentially diverse chemical structures and lower concentrations compared to the parent compound. Mass spectrometry-based methods, particularly LC-MS and GC-MS, are fundamental in metabolite detection and identification. nih.goveuropeanpharmaceuticalreview.com These techniques allow for the profiling of metabolites in biological matrices. europeanpharmaceuticalreview.com High-resolution mass analyzers are preferable for metabolite detection, especially in the lower m/z range where interference from other small molecules is possible. europeanpharmaceuticalreview.com Tandem mass spectrometry (MS/MS) further aids in metabolite identification by providing characteristic fragmentation patterns of precursor ions. europeanpharmaceuticalreview.com Untargeted metabolomics approaches using LC-MS can aim to identify all detectable compounds and determine which ones change upon exposure to a substance, providing insights into metabolic pathways. europeanpharmaceuticalreview.com Sample preparation techniques, such as solid-phase extraction, are often employed to enrich metabolites and remove interfering substances from complex samples before analysis. mdpi.com

Method Validation for Research Purity and Concentration Assessments

Method validation is an essential process in analytical chemistry to confirm that an analytical method is suitable for its intended purpose, ensuring the reliability, accuracy, and consistency of the results. researchgate.netujpronline.com For research involving this compound, validating the analytical methods used for purity and concentration assessments is critical for obtaining trustworthy data. Key validation parameters typically include selectivity/specificity, linearity, range, accuracy, precision, limits of detection (LOD), and limits of quantification (LOQ). researchgate.netujpronline.comms-editions.cl

Selectivity/Specificity: The ability of the method to accurately measure the target analyte (this compound or its metabolites) without interference from other components in the sample matrix. researchgate.netlabmanager.com

Linearity and Range: Demonstrating that the analytical signal is directly proportional to the analyte concentration over a defined range. researchgate.netujpronline.com

Accuracy: The closeness of the measured value to the true concentration of the analyte. researchgate.netlabmanager.com This is often assessed through recovery studies by spiking known amounts of the analyte into blank matrix samples. labmanager.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to a homogeneous sample. researchgate.netlabmanager.com Precision can be evaluated at different levels, such as repeatability (within-run precision) and intermediate precision (between-run, between-day, or between-analyst precision).

Limits of Detection (LOD) and Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected (LOD) or quantified (LOQ) with acceptable accuracy and precision. researchgate.netujpronline.comms-editions.cl

Method validation provides documented evidence that the analytical procedure consistently yields results that meet predefined acceptance criteria, which is fundamental for quality control and ensuring the scientific validity of research findings related to this compound's purity and concentration. researchgate.netujpronline.com

Future Directions and Emerging Research Avenues for Monalide

Exploration of Novel Research Applications Beyond Traditional Uses

While Monalide was traditionally employed as a selective herbicide, emerging research is investigating its potential in other areas. The exploration of novel applications often stems from a deeper understanding of the compound's interactions at a molecular level. Research into the degradation of this compound by specific enzymes, such as an ester hydrolase from Nocardioides strain SG-4 G, suggests potential applications in bioremediation, where the enzyme can hydrolyze anilide linkages in pollutants. researchgate.net This indicates a shift towards understanding this compound's chemical reactivity for environmental solutions, moving beyond its direct application as a pesticide.

Integration of Computational Chemistry and In Silico Modeling in this compound Studies

Computational chemistry and in silico modeling play a significant role in modern chemical research, offering insights into molecular behavior and interactions without extensive laboratory work. These techniques are being increasingly applied to study compounds like this compound to understand their properties, predict their behavior, and explore potential interactions with biological targets. researchgate.netmdpi.compharmacophorejournal.com

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict how a small molecule, like this compound, might bind to a larger molecule, such as a protein. google.comresearchgate.netnih.govnih.gov Molecular dynamics simulations, on the other hand, provide insights into the time-dependent behavior of molecular systems, showing how molecules move and interact over a period. irbbarcelona.orgnih.govresearchgate.netfrontiersin.orgrsc.org While specific studies detailing molecular docking or dynamics simulations solely focused on this compound were not extensively found in the search results, these techniques are widely used in related areas, such as studying the interaction of pesticides with enzymes or receptors, and investigating the behavior of similar organic molecules. nih.govresearchgate.netresearchgate.net The application of these methods to this compound could provide valuable information about its potential binding sites on biological molecules or its behavior in different environments. For instance, molecular docking has been used to study the interaction of various compounds, including some listed alongside this compound in certain contexts, with enzymes like Phospholipase A2 (PLA2). researchgate.net

Predictive Modeling for Structure-Function Relationships

Predictive modeling is used to establish relationships between the chemical structure of a compound and its biological function or activity. nih.govplos.orgnih.govmdpi.com By analyzing the structural features of this compound and comparing them to compounds with known activities, computational models can potentially predict new functions or optimize existing ones. This involves using algorithms and statistical methods to correlate structural descriptors with observed properties. nih.govplos.org Research in this area for compounds similar to this compound, particularly within the class of anilide herbicides or other long-chain molecules with agro-bioactivities, could involve modeling how variations in the chemical structure affect their interaction with biological targets or their environmental fate. mdpi.com While direct examples for this compound were not prominent, the principle of modeling structure-function relationships is a key aspect of modern chemical and biological research. nih.govplos.orgmdpi.com

Interdisciplinary Research Initiatives for Comprehensive this compound Understanding

A comprehensive understanding of this compound, especially for exploring novel applications, necessitates collaboration across different scientific disciplines. Interdisciplinary research initiatives can bring together expertise from chemistry, biology, environmental science, and computational science. usda.govsiww.com.sgresearchgate.net For example, studying the bioremediation of this compound involves chemistry (understanding its structure and reactivity), biology (identifying and characterizing degrading enzymes), and environmental science (assessing its presence and breakdown in the environment). researchgate.net Similarly, exploring potential new biological activities would require collaboration between chemists synthesizing or modifying this compound and biologists testing its effects on various biological systems, potentially guided by computational predictions. mdpi.com The development of advanced analytical methods for detecting this compound residues also highlights the need for interdisciplinary approaches, combining chemistry and analytical techniques with potentially environmental monitoring. researchgate.netscienceopen.commdpi.compsu.edu

Q & A

Q. What analytical methods are recommended for detecting and quantifying Monalide in complex biological or environmental matrices?

- Methodological Answer : Liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) is a robust approach for this compound detection. Key diagnostic ions include the precursor ion [M+H]+ at m/z 240.1150 and fragment ions at m/z 55.0542, 98.0964, and 126.0913 in MS² mode (see Table 1) .

- Table 1 : this compound MS/MS Fragmentation Profile

| Precursor Ion ([M+H]+) | Fragment Ions (m/z) | Relative Intensity (%) |

|---|---|---|

| 240.1150 | 55.0542 | 100 |

| 98.0964 | 85 | |

| 126.0913 | 60 |

Q. How can researchers ensure the chemical purity of this compound in experimental setups?

- Methodological Answer : Commercial this compound preparations may contain structural isomers (e.g., N-(2-chlorophenyl)-2,2-dimethylpentanamide) as impurities (~10% by peak area). Purity validation requires high-resolution chromatography (e.g., HPLC with UV/Vis or MS detection) and comparison with synthetic standards. Cross-referencing with spectral libraries is critical to distinguish isomers .

Advanced Research Questions

Q. How should researchers resolve contradictory degradation rates of this compound observed in enzymatic assays versus environmental studies?

- Methodological Answer : Contradictions may arise from enzyme-substrate specificity (e.g., ZimA hydrolase activity) or background degradation in controls. To address this:

Control Optimization : Include negative controls (e.g., heat-inactivated enzymes) to quantify non-enzymatic degradation.

Kinetic Analysis : Calculate enzyme-specific activity (e.g., μmol·min⁻¹·mg⁻¹) and compare with environmental half-lives.

Meta-Analysis : Use statistical tools (e.g., ANOVA with post-hoc tests) to evaluate variability across experimental conditions .

Q. What strategies mitigate challenges in quantifying 4-chloroaniline, a hydrolysis metabolite of this compound, due to sample processing losses?

- Methodological Answer : Low recovery of hydrophobic metabolites like 4-chloroaniline (<5% in some studies) can be improved by:

Extraction Optimization : Use solid-phase extraction (SPE) with hydrophobic sorbents (e.g., C18).

Internal Standards : Employ deuterated analogs (e.g., d₄-4-chloroaniline) to correct for losses.

Derivatization : Enhance detectability via chemical derivatization (e.g., acetylation for GC-MS analysis) .

Q. How can researchers design experiments to differentiate this compound’s isomer-specific biological activity?

- Methodological Answer :

Synthesis and Isolation : Chemically synthesize putative isomers (e.g., ortho and para chlorophenyl variants) and isolate them via preparative HPLC.

Bioassay Profiling : Test isolated isomers in dose-response assays (e.g., herbicidal activity on model plants).

Computational Modeling : Use molecular docking to predict isomer-enzyme binding affinities .

Methodological Considerations for Reproducibility

- Experimental Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail synthetic protocols, instrument parameters, and statistical methods. Include raw data (e.g., chromatograms, mass spectra) in supplementary materials .

- Data Contradiction Analysis : Use sensitivity analyses to test assumptions (e.g., enzyme stability, substrate solubility) and report confidence intervals for degradation rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.